molecular formula C23H20N2O4 B12835851 (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate

(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate

Cat. No.: B12835851
M. Wt: 388.4 g/mol
InChI Key: ICRQULJKXCGSSA-WGDLNXRISA-N
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Description

(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is a complex organic compound characterized by its unique structure, which includes an imidazolium ion and a carboxyvinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate typically involves multiple steps:

    Formation of the imidazolium ion: This step involves the alkylation of imidazole with a benzyl halide under basic conditions.

    Introduction of the carboxyvinyl group: This is achieved through a Heck reaction, where a vinyl halide reacts with a carboxylic acid in the presence of a palladium catalyst.

    Final coupling: The final step involves the coupling of the imidazolium ion with the carboxyvinyl group through a Michael addition reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxyvinyl group to an alcohol.

    Substitution: The imidazolium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted imidazolium derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its imidazolium ion, which can mimic natural substrates.

Medicine

In medicine, this compound has potential applications as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate involves its interaction with molecular targets such as enzymes or cell membranes. The imidazolium ion can bind to negatively charged sites on enzymes, inhibiting their activity. The carboxyvinyl group can interact with cell membranes, disrupting their structure and function.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)propionate: Similar structure but with a propionate group instead of an acrylate group.

    (E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)butyrate: Similar structure but with a butyrate group instead of an acrylate group.

Uniqueness

(E)-3-(4-((1-(4-((E)-2-Carboxyvinyl)benzyl)-1H-imidazol-3-ium-3-yl)methyl)phenyl)acrylate is unique due to its combination of an imidazolium ion and a carboxyvinyl group. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H20N2O4

Molecular Weight

388.4 g/mol

IUPAC Name

(E)-3-[4-[[3-[[4-[(E)-2-carboxyethenyl]phenyl]methyl]imidazol-3-ium-1-yl]methyl]phenyl]prop-2-enoate

InChI

InChI=1S/C23H20N2O4/c26-22(27)11-9-18-1-5-20(6-2-18)15-24-13-14-25(17-24)16-21-7-3-19(4-8-21)10-12-23(28)29/h1-14,17H,15-16H2,(H-,26,27,28,29)/b11-9+,12-10+

InChI Key

ICRQULJKXCGSSA-WGDLNXRISA-N

Isomeric SMILES

C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)/C=C/C(=O)O)/C=C/C(=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CN2C=C[N+](=C2)CC3=CC=C(C=C3)C=CC(=O)O)C=CC(=O)[O-]

Origin of Product

United States

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